3-(Methylthio)-5-(trifluoromethyl)benzoic acid
Overview
Description
3-(Methylthio)-5-(trifluoromethyl)benzoic acid is an organic compound that features both a methylthio group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of a catalyst and a solvent under controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient production of 3-(Methylthio)-5-(trifluoromethyl)benzoic acid on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Methylthio)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the development of agrochemicals and materials with enhanced properties such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 3-(Methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the methylthio group can modulate its reactivity and metabolic stability. These interactions can influence various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-(Methylthio)-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethylthio)benzoic acid
Uniqueness
3-(Methylthio)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the methylthio and trifluoromethyl groups on the benzoic acid core This unique structure imparts distinct chemical properties and reactivity patterns compared to other similar compounds
Properties
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBTFYOOMVNIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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